molecular formula C18H19N7O B10987401 N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10987401
M. Wt: 349.4 g/mol
InChI Key: GYLLIBIVKHHRFG-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound with a molecular formula of C18H19N7O . This compound is notable for its unique structure, which incorporates both benzimidazole and tetrazolo[1,5-a]pyridine moieties. These structural features contribute to its potential bioactivity and applications in various scientific fields.

Preparation Methods

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the reaction of tetrazolo[1,5-a]pyridine-6-carbaldehyde with o-phenylenediamine in the presence of an organocatalyst such as p-TsOH (para-toluenesulfonic acid) under microwave irradiation . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or tetrazolo[1,5-a]pyridine rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The tetrazolo[1,5-a]pyridine ring may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in the compound’s bioactivity.

Comparison with Similar Compounds

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar bioactivities, including antimicrobial and anticancer properties.

    Tetrazolo[1,5-a]pyridine derivatives: These compounds share the tetrazolo[1,5-a]pyridine ring and are known for their potential as therapeutic agents.

The uniqueness of this compound lies in its combined structure, which may confer enhanced bioactivity and a broader range of applications compared to its individual components.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H19N7O/c26-18(13-9-10-17-22-23-24-25(17)12-13)19-11-5-1-2-8-16-20-14-6-3-4-7-15(14)21-16/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,19,26)(H,20,21)

InChI Key

GYLLIBIVKHHRFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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